3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide
CAS No.: 2083-32-1
Cat. No.: VC3893719
Molecular Formula: C10H16O2S
Molecular Weight: 200.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2083-32-1 |
|---|---|
| Molecular Formula | C10H16O2S |
| Molecular Weight | 200.3 g/mol |
| IUPAC Name | 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide |
| Standard InChI | InChI=1S/C10H16O2S/c1-9(2)4-3-5-10-6-7-13(11,12)8-10/h4,6H,3,5,7-8H2,1-2H3 |
| Standard InChI Key | NKPPFFZEYUIUAH-UHFFFAOYSA-N |
| SMILES | CC(=CCCC1=CCS(=O)(=O)C1)C |
| Canonical SMILES | CC(=CCCC1=CCS(=O)(=O)C1)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene 1,1-dioxide, reflects its core structure:
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A 2,5-dihydrothiophene ring (a partially saturated thiophene with two double bonds reduced).
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A 1,1-dioxide group, which oxidizes the sulfur atom to a sulfone, enhancing electrophilicity and stability.
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A 4-methylpent-3-enyl substituent at the 3-position, introducing branching and unsaturation to the alkyl chain.
The systematic InChI key (NKPPFFZEYUIUAH-UHFFFAOYSA-N) and SMILES string (CC(=CCCC1=CCS(=O)(=O)C1)C) provide unambiguous identifiers for its stereoelectronic configuration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂S | |
| Molecular Weight | 200.3 g/mol | |
| CAS Registry | 2083-32-1 | |
| SMILES | CC(=CCCC1=CCS(=O)(=O)C1)C | |
| PubChem CID | 74963 |
Synthetic Routes and Methodological Considerations
Oxidation of Thiophene Precursors
The 1,1-dioxide functional group is typically introduced via oxidation of the corresponding thiophene sulfide. Common oxidizing agents include:
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Hydrogen peroxide (H₂O₂) in acetic acid.
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Meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions .
For example, the oxidation of 3-(4-methylpent-3-enyl)-2,5-dihydrothiophene with H₂O₂ yields the sulfone derivative through a two-electron transfer mechanism. The reaction’s efficiency depends on solvent polarity and temperature, with aprotic solvents like dichloromethane favoring higher yields .
Applications in Medicinal Chemistry and Materials Science
Pharmaceutical Intermediates
The sulfone group’s electron-withdrawing nature stabilizes adjacent charges, making the compound a candidate for:
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Antiviral agents: Sulfones inhibit viral protease activity by mimicking peptide substrates.
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Anticancer drugs: The dihydrothiophene ring’s planarity facilitates intercalation into DNA, disrupting replication.
Materials Science
The compound’s rigid, conjugated structure contributes to:
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Polymer additives: Enhancing thermal stability in polyurethanes and epoxies.
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Organic semiconductors: Charge transport properties are modulated by the sulfone group’s electron deficiency .
Comparative Analysis with Related Compounds
Oxidation State Variations
The 1,1-dioxide derivative differs significantly from its sulfide and sulfoxide analogs:
Table 2: Comparison of Thiophene Derivatives
The sulfone’s higher oxidation state increases polarity and aqueous solubility, critical for bioavailability in drug design .
Physical and Spectroscopic Properties
Challenges in Data Availability
While the compound’s synthesis and applications are well-documented, key physical properties (e.g., melting point, boiling point) remain unreported in accessible literature . Computational predictions using group contribution methods suggest:
Experimental characterization is needed to validate these estimates.
Future Directions and Research Opportunities
Pharmacological Profiling
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In vitro toxicity assays: Determine IC₅₀ values against cancer cell lines.
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Metabolic stability studies: Assess cytochrome P450 interactions .
Advanced Material Development
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Copolymer synthesis: Incorporate the compound into conductive polymers for flexible electronics.
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